molecular formula C20H16N2O3S B5216564 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5216564
M. Wt: 364.4 g/mol
InChI Key: XNXWTWBJINITBU-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as AP5, is a novel compound with potential applications in the field of medicinal chemistry. It belongs to the class of pyrimidinediones and has been synthesized through a multi-step process involving the reaction of various reagents.

Mechanism of Action

The mechanism of action of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it has been suggested that 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione exerts its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is also relatively non-toxic and has low side effects. However, the limitations of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione include its low solubility in water and its limited availability.

Future Directions

There are several future directions for research on 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is to investigate the potential therapeutic effects of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in animal models of neurodegenerative diseases. Another potential direction is to optimize the synthesis of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione to improve its yield and purity. Additionally, the development of new derivatives of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with improved properties is another potential future direction.

Synthesis Methods

The synthesis of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 3-phenoxybenzaldehyde with thiourea and allyl isothiocyanate in the presence of a catalyst. The resulting product is then subjected to cyclization with malonic acid in the presence of a base to yield 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The synthesis of 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been optimized to achieve high yields and purity.

Scientific Research Applications

1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown promising results in various scientific research applications. It has been reported to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant activities. 1-allyl-5-(3-phenoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(5Z)-5-[(3-phenoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-2-11-22-19(24)17(18(23)21-20(22)26)13-14-7-6-10-16(12-14)25-15-8-4-3-5-9-15/h2-10,12-13H,1,11H2,(H,21,23,26)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXWTWBJINITBU-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3-phenoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.